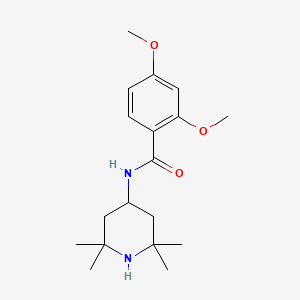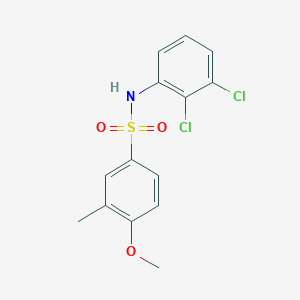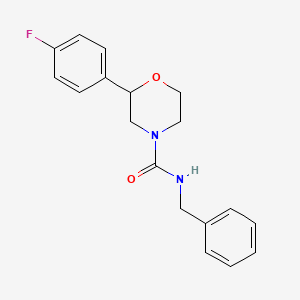![molecular formula C19H22N4O B7629363 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to possess a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is not fully understood. However, studies have shown that it can inhibit various signaling pathways involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone has a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth, induce apoptosis in cancer cells, and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the major advantages of 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is its potential therapeutic applications. It has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Additionally, it has a relatively simple synthesis method, which makes it easy to produce in large quantities.
However, there are also some limitations to using this compound in lab experiments. One of the major limitations is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
将来の方向性
There are several future directions for research on 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone. One area of research is to further investigate its mechanism of action. Understanding the specific signaling pathways that this compound targets could help to identify new therapeutic targets for various diseases.
Another area of research is to investigate the potential use of this compound in combination with other drugs. Studies have shown that combining this compound with other anti-cancer drugs can enhance its therapeutic effects. Additionally, combining this compound with anti-inflammatory drugs could enhance its anti-inflammatory effects.
Finally, there is a need to further investigate the potential toxic effects of this compound. Understanding the specific mechanisms of toxicity could help to identify ways to minimize its toxic effects while still maintaining its therapeutic benefits.
Conclusion:
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone is a promising compound with potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxic effects.
合成法
The synthesis method of 2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone involves the reaction of 4-methylpiperazine with 2-bromo-4-(2,3-dihydro-1H-indol-1-yl)pyridine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a high yield and purity.
科学的研究の応用
2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Another area of research is its potential use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis. Furthermore, it has been shown to inhibit the production of inflammatory cytokines, making it a potential therapeutic agent for various inflammatory diseases.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-21-10-12-22(13-11-21)18-14-16(6-8-20-18)19(24)23-9-7-15-4-2-3-5-17(15)23/h2-6,8,14H,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQNYRQIOFDJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)


![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)


![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)
![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)


